EAAT2 Protein Expression Enhancement: 2-Methylbenzyl (Lead) vs. 3-Methylbenzyl vs. 4-Methylbenzyl
A systematic SAR evaluation of benzylthioether-substituted pyridazines at a fixed 10 µM concentration in PA‑EAAT2 astrocyte cells revealed rank‑order potency differences among constitutional isomers [1]. Compound 7‑4 (2‑methylbenzyl, LDN‑212320) increased EAAT2 protein levels 3.5 ± 0.3‑fold at 24 h, whereas its 3‑methylbenzyl regioisomer 7‑27 yielded a 2.8 ± 0.5‑fold increase, and the 4‑methylbenzyl analog 7‑28 showed 2.6 ± 0.4‑fold increase [1]. The 3‑methylbenzyl substitution thus retains meaningful EAAT2 activation activity (∼80% of the 2‑methyl lead) and occupies a distinct potency niche within the series—higher than the 4‑methyl derivative but lower than the 2‑methyl lead—making it valuable for fine‑tuning SAR in programs where maximal potency reduction or alternative off‑target profiles are desired.
| Evidence Dimension | EAAT2 protein fold-increase at 24 h post-treatment (10 µM compound concentration) |
|---|---|
| Target Compound Data | 2.8 ± 0.5‑fold (compound 7‑27; 3‑methylbenzyl analog) |
| Comparator Or Baseline | Compound 7‑4 (2‑methylbenzyl): 3.5 ± 0.3‑fold; Compound 7‑28 (4‑methylbenzyl): 2.6 ± 0.4‑fold |
| Quantified Difference | 7‑27 vs 7‑4: 0.7‑fold lower; 7‑27 vs 7‑28: 0.2‑fold higher; 7‑27 vs unsubstituted benzyl (7‑12, 3.0 ± 0.5‑fold): 0.2‑fold lower |
| Conditions | Primary astrocyte PA‑EAAT2 cells; compound concentration 10 µM; 24 h incubation; EAAT2 protein measured by cell‑based ELISA |
Why This Matters
For procurement in an SAR‑driven medicinal chemistry campaign, the intermediate potency of the 3‑methyl isomer provides a calibrated tool to probe steric and electronic requirements at the benzyl position without collapsing EAAT2 activity.
- [1] Xing X, Chang LC, Kong Q, Colton CK, Lai L, Glicksman MA, Lin CLG, Cuny GD. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorg Med Chem Lett. 2011;21(19):5774–5777. Table 4. View Source
